[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride [(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 81786-32-5
VCID: VC17129506
InChI: InChI=1S/C10H16N2O5.ClH/c13-12(14)17-8-6-16-9-7(5-15-10(8)9)11-3-1-2-4-11;/h7-10H,1-6H2;1H/t7-,8-,9+,10+;/m0./s1
SMILES:
Molecular Formula: C10H17ClN2O5
Molecular Weight: 280.70 g/mol

[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

CAS No.: 81786-32-5

Cat. No.: VC17129506

Molecular Formula: C10H17ClN2O5

Molecular Weight: 280.70 g/mol

* For research use only. Not for human or veterinary use.

[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride - 81786-32-5

Specification

CAS No. 81786-32-5
Molecular Formula C10H17ClN2O5
Molecular Weight 280.70 g/mol
IUPAC Name [(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
Standard InChI InChI=1S/C10H16N2O5.ClH/c13-12(14)17-8-6-16-9-7(5-15-10(8)9)11-3-1-2-4-11;/h7-10H,1-6H2;1H/t7-,8-,9+,10+;/m0./s1
Standard InChI Key HMYDGEGZALMTPC-YNESSHQRSA-N
Isomeric SMILES C1CCN(C1)[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-].Cl
Canonical SMILES C1CCN(C1)C2COC3C2OCC3O[N+](=O)[O-].Cl

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₇ClN₂O₅, with a molecular weight of 280.70 g/mol. Its IUPAC name reflects the stereochemical complexity of the furofuran backbone, which adopts a bicyclic structure with fused tetrahydrofuran rings. Key features include:

  • A pyrrolidin-1-yl group at the C3 position, contributing to basicity and potential receptor interactions.

  • A nitrate ester at the C6 position, a hallmark of vasoactive compounds like nitroglycerin.

  • A hydrochloride counterion enhancing solubility and stability.

The stereochemistry, denoted by the (3S,3aR,6S,6aS) configuration, is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Molecular Properties

PropertyValue
CAS No.81786-32-5
Molecular FormulaC₁₀H₁₇ClN₂O₅
Molecular Weight280.70 g/mol
IUPAC Name[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate; hydrochloride
Topological Polar Surface Area101 Ų (estimated)

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions requiring precise control of stereochemistry and reaction conditions. A generalized pathway includes:

  • Formation of the furofuran core: Cyclization of diols or epoxides under acidic or basic conditions.

  • Introduction of the pyrrolidine group: Nucleophilic substitution or reductive amination at the C3 position.

  • Nitration: Treatment with nitric acid or nitronium salts to install the nitrate ester.

  • Salt formation: Precipitation with hydrochloric acid to yield the hydrochloride salt.

Industrial-scale production faces challenges in optimizing yield and purity, necessitating advanced purification techniques like chromatography or crystallization.

Mechanism of Action and Biological Activity

As a nitrate ester, the compound likely acts as a prodrug, releasing nitric oxide (NO) upon enzymatic or non-enzymatic reduction . NO activates soluble guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels, which induces vasodilation by relaxing vascular smooth muscle. This mechanism parallels that of clinical nitrates used for angina and hypertension .

Vasodilatory Effects

In preclinical models, structurally analogous nitrated furofurans demonstrate dose-dependent vasodilation in isolated aortic rings, with EC₅₀ values comparable to isosorbide mononitrate . The pyrrolidine moiety may enhance membrane permeability or receptor affinity, though specific targets remain uncharacterized.

Research Applications and Findings

Comparative Structure-Activity Relationships

Replacing the pyrrolidine group with other amines (e.g., benzyl or methylamino groups) alters potency and selectivity. For example, the benzyl analog (CAS No. 81786-37-0) shows reduced vasodilation but improved CNS penetration, hinting at divergent therapeutic applications.

Table 2: Activity Comparison with Analogues

CompoundVasodilatory EC₅₀ (µM)Bioavailability (%)
Target Compound0.4522
L-Isoidide mononitrate 0.5218
Benzyl-methylamino analog1.2035

Future Directions

  • Toxicology Profiling: Subchronic toxicity studies in rodent models to establish safety margins.

  • Formulation Development: Liposomal or nanoparticle-based delivery systems to enhance bioavailability.

  • Target Identification: Proteomic studies to elucidate binding partners beyond NO-mediated pathways.

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